molecular formula C26H46NNaO8S B1343284 Taurocholic acid sodium salt hydrate CAS No. 312693-83-7

Taurocholic acid sodium salt hydrate

Cat. No. B1343284
M. Wt: 555.7 g/mol
InChI Key: RDAJAQDLEFHVNR-NEMAEHQESA-M
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Description

Taurocholic acid sodium salt hydrate is a bile acid with detergent capabilities . It is synthesized from cholic acid and is the principal constituent of the bile of carnivorous animals . It acts as a detergent to solubilize fats for absorption and is itself absorbed .


Synthesis Analysis

Taurocholic acid sodium salt hydrate is synthesized from cholic acid . It is the product of conjugation of cholic acid with taurine .


Molecular Structure Analysis

The empirical formula of Taurocholic acid sodium salt hydrate is C26H44NNaO7S · xH2O . The molecular weight is 537.68 on an anhydrous basis .


Chemical Reactions Analysis

Taurocholic acid sodium salt hydrate is known to show choleretic activity, promoting the secretion of bile from the liver .


Physical And Chemical Properties Analysis

Taurocholic acid sodium salt hydrate is an anionic bile acid detergent . It is a powder form with a micellar average molecular weight of 2100 . It has a specific rotation of [α]20/D +22°, c = 3 in H2O .

Scientific Research Applications

Cholestasis Study

Taurocholic acid sodium salt hydrate has been studied for its role in bile flow and liver function. In a study by Javitt (1966), the intravenous administration of taurocholate in rats resulted in increased bile flow and bile acid excretion, providing insights into its effects on liver function and cholestasis (Javitt, 1966).

Microbial Growth Influence

Tannock et al. (1997) examined the effect of sodium taurocholate on the growth of Lactobacilli strains. Their findings revealed that this bile salt can stimulate, inhibit, or have no effect on the growth of different Lactobacilli strains, highlighting its variable impact on microbial growth (Tannock, Bateup, & Jenkinson, 1997).

Fat Absorption and Digestive Health

Austad, Lack, and Tyor (1967) demonstrated the critical role of taurocholic acid in fat absorption and the importance of an intact distal small intestine for maintaining the enterohepatic circulation of bile salts, crucial for overall lipid absorption in humans (Austad, Lack, & Tyor, 1967).

Hepatic Extraction and Secretion

Research by O'Máille, Richards, and Short (1967) focused on the hepatic extraction of taurocholate in dogs, providing valuable information about its uptake and secretion by the liver, which is vital for understanding liver function and bile production (O'Máille, Richards, & Short, 1967).

Bile Acid Biosynthesis Regulation

Shefer et al. (1969) explored how the hepatic biosynthesis of bile salts is controlled by the quantity of bile salt returning to the liver. Their study on rats showed that taurocholate infusion can affect bile acid secretion, suggesting a feedback mechanism in bile acid biosynthesis (Shefer, Hauser, Bekersky, & Mosbach, 1969).

Germination of Clostridium difficile Spores

Wheeldon, Worthington, and Lambert (2011) found that sodium taurocholate acts as a germinant for Clostridium difficile spores, with certain amino acids acting as co-germinants. This discovery is significant for understanding the life cycle and pathogenesis of this bacterium (Wheeldon, Worthington, & Lambert, 2011).

Safety And Hazards

Taurocholic acid sodium salt hydrate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid ingestion and inhalation, and avoid dust formation .

Relevant Papers The paper titled “Discovery of Taurocholic Acid Sodium Hydrate as a Novel Repurposing Drug for Intervertebral Disc Degeneration by Targeting MAPK3” provides valuable insights into the potential therapeutic applications of Taurocholic acid sodium salt hydrate .

properties

IUPAC Name

sodium;2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H45NO7S.Na.H2O/c1-15(4-7-23(31)27-10-11-35(32,33)34)18-5-6-19-24-20(14-22(30)26(18,19)3)25(2)9-8-17(28)12-16(25)13-21(24)29;;/h15-22,24,28-30H,4-14H2,1-3H3,(H,27,31)(H,32,33,34);;1H2/q;+1;/p-1/t15-,16+,17-,18-,19+,20+,21-,22+,24+,25+,26-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDAJAQDLEFHVNR-NEMAEHQESA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C.O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)NCCS(=O)(=O)[O-])[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C.O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H46NNaO8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

555.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Taurocholic acid sodium salt hydrate

CAS RN

312693-83-7, 345909-26-4
Record name Sodium taurocholate monohydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0312693837
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium taurocholate hydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SODIUM TAUROCHOLATE MONOHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WOX5F63THK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
357
Citations
P Li, Z Chen, K Meng, Y Chen, J Xu, X Xiang… - Orthopaedic …, 2023 - Wiley Online Library
Objective Nowadays, more than 90% of people over 50 years suffer from intervertebral disc degeneration (IDD), but there are exist no ideal drugs. The aim of this study is to identify a …
I Ledeti, AM Pusztai, M Murariu, S Olariu, C Ivan… - Journal of Thermal …, 2018 - Springer
… Bile acids and their salts, such as lithocholic acid, taurocholic acid sodium salt hydrate, taurodeoxycholic acid sodium salt hydrate and chenodeoxycholic acid, are the main components …
H Borase, S Patil, MK Dwivedi… - Biosafety Assessment of …, 2022 - Springer
… Bile salt—MRS agar—Prepare 1 mM solutions of TDCA, taurocholic acid sodium salt hydrate(TCA), sodium taurolithocholate (TLCA), sodium glycocholate hydrate (GCA), and sodium …
H Aizawa, S Ichikawa, E Kotake-Nara… - Journal of Dispersion …, 2018 - Taylor & Francis
We previously showed that Caco-2 cell absorption of β-carotene from taurocholic acid (TA)-based mixed micelles differed depending on the composition of the micelles. In this study, the …
SH Hsieh, M Brock - Fungal biology, 2017 - Elsevier
… Sodium taurodeoxycholate hydrate (Sigma, T0875) and taurocholic acid sodium salt hydrate (Sigma, T4409) were dissolved at 100 mg ml −1 in either YPD or RPMI medium, filtered …
S Sato, H Yamamoto, K Mukaisho, S Saito, T Hattori… - PloS one, 2014 - journals.plos.org
… The cells were incubated in the growth medium containing 2 mM taurocholic acid sodium salt hydrate (TCA, SIGMA, St. Louis, USA) for ≥2 months before analysis. These cells were …
Number of citations: 12 journals.plos.org
T Hashimoto, Y Ozaki, M Taminato, SK Das… - British journal of …, 2009 - cambridge.org
… In brief, 2mg fucoxanthin were mixed with 10mg taurocholic acid sodium salt hydrate in 1ml methanol and dried under a stream of N2 gas. The residue was dissolved in 8 ml 0·1M-…
Number of citations: 163 0-www-cambridge-org.brum.beds.ac.uk
AS Bisht, AS Bisht - … Surfactants for Remediation: Mobilization of Trace …, 2019 - Springer
The sediment sample for the experiment was taken from the Tamar estuary which has been polluted by the mining and industrial discharge. Only less than 63-μm fraction of the …
B Luo, D Xiang, W Cao, X Huang, D Wu… - The FASEB …, 2020 - Wiley Online Library
… The levels of taurocholic acid sodium salt hydrate, glycocholic acid hydrate synthetic and taurodeoxycholic acid sodium salt monohydrate were higher in Hif1a VKO (p<0.05), compared …
D Du, L Yao, R Zhang, N Shi, Y Shen, X Yang… - Journal of …, 2018 - Elsevier
… Freshly isolated mouse pancreatic acinar cells were treated with taurocholic acid sodium salt hydrate (NaT, 5 mM) with or without flavonoids. Fluorescence microscopy and a plate …

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